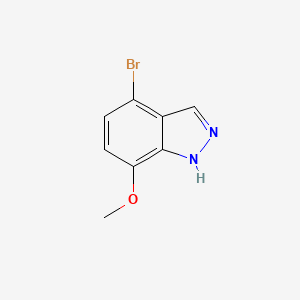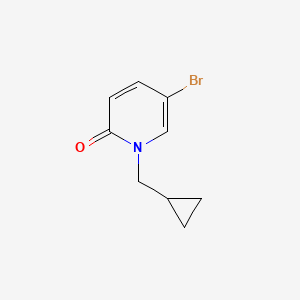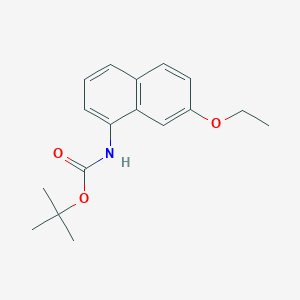 (oxiran-2-yl)méthylamine CAS No. 1178290-42-0"
>
(oxiran-2-yl)méthylamine CAS No. 1178290-42-0"
>
Méthyl(oxiran-2-yl)méthylamine
Vue d'ensemble
Description
Methyl(oxiran-2-yl)methylamine is a chemical compound with the molecular formula C6H10F3NO It is characterized by the presence of an oxirane ring (epoxide) and a trifluoroethyl group attached to a nitrogen atom, which is further substituted with a methyl group
Synthetic Routes and Reaction Conditions:
Epoxidation Reaction: One common synthetic route involves the epoxidation of an olefin precursor, such as 2,2,2-trifluoroethylamine, using an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid).
Nucleophilic Substitution: Another method includes the nucleophilic substitution of a suitable halide precursor with a trifluoroethylamine derivative to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygen-containing derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, and m-CPBA are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Diols: Resulting from the oxidation of the oxirane ring.
Alcohols: Formed through the reduction of the oxirane ring.
Substitution Products: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl(oxiran-2-yl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoroethyl group enhances the compound's stability and reactivity, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Methyl(oxiran-2-yl)methylamine: Lacks the trifluoroethyl group.
Methyl(2,2,2-trifluoroethyl)amine: Lacks the oxirane ring.
2-Methyl-2,2-difluoroethylamine: Similar trifluoroethyl group but different structure.
Uniqueness: The combination of the oxirane ring and the trifluoroethyl group in Methyl(oxiran-2-yl)methylamine provides unique chemical properties that distinguish it from similar compounds. This combination enhances its reactivity and stability, making it valuable in various applications.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-10(2-5-3-11-5)4-6(7,8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCUAJHCHFGTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)
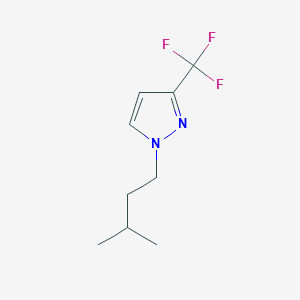
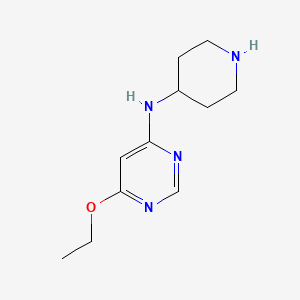
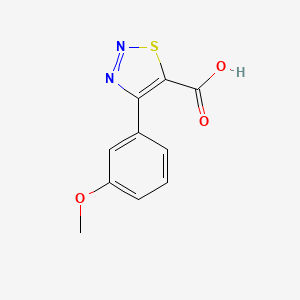
![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)
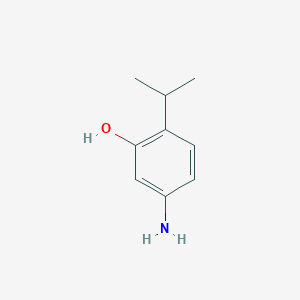


![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
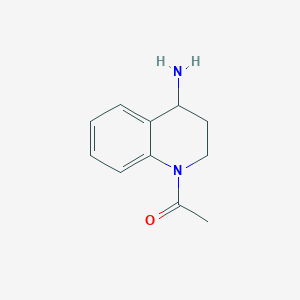
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)
